molecular formula C14H20BrNO3 B1467872 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate CAS No. 1007579-17-0

1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate

Cat. No. B1467872
CAS RN: 1007579-17-0
M. Wt: 330.22 g/mol
InChI Key: IPIKMEMKUFURKR-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate, also known as DMEBC, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a carbamate ester, meaning it is composed of a carbamate group attached to an ester group. The compound has been studied for its biochemical and physiological effects, and it has been found to have a number of potential applications in the lab.

Scientific Research Applications

1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate has been studied for its potential applications in scientific research. It has been found to have a number of applications, including as a research reagent for the synthesis of various compounds, as a stabilizer for pharmaceuticals, and as a component in various catalysts. The compound has also been studied for its ability to interact with certain proteins, and it has been found to have potential applications in drug design and development.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate is not yet fully understood. However, it is known that the compound binds to certain proteins, and this binding is thought to be responsible for its biochemical and physiological effects. The compound is believed to interact with certain proteins by forming hydrogen bonds, as well as through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate have been studied extensively. It has been found to have a number of effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the enzyme acetylcholinesterase, and the stimulation of the release of hormones. The compound has also been found to have potential applications in the treatment of certain diseases, including Alzheimer’s disease and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate in lab experiments include its low cost, its stability, and its ability to interact with certain proteins. However, there are also some limitations to using the compound in lab experiments. These include its potential to cause toxicity and its potential to interact with other compounds.

Future Directions

The future directions for research on 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate include further studies on its biochemical and physiological effects, further studies on its potential applications in drug design and development, and further studies on its potential to interact with other compounds. Other potential future directions include studies on its potential uses in the treatment of various diseases, and studies on its potential to act as a stabilizer for pharmaceuticals.

properties

IUPAC Name

tert-butyl N-[2-(4-bromo-3-methylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKMEMKUFURKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-methylphenol (0.187 g; 1.00 mmol), N-Boc aminoethanol (0.39 mL; 2.5 mmol) and PPh3 (0.655 g; 2.5 mmol) in anhyd PhH (5 mL) at 0° C. was added DIAD (0.49 mL; 2.5 mmol), dropwise over 15 min. The mixture was stirred 16 h at room temperature, diluted with Et2O, washed (2×satd Na2CO3, 2×H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a colorless gum, which solidified on standing. LC/MS (method A) tR 2.95 min, m/z 330, 332 (M+H, Br isotopes, 2%), 352, 354 (M+Na, Br isotopes, 40-43%), 230, 232 ([M−Boc]+H, Br isotopes, 100%).
Quantity
0.187 g
Type
reactant
Reaction Step One
Name
N-Boc aminoethanol
Quantity
0.39 mL
Type
reactant
Reaction Step One
Name
Quantity
0.655 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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